Ketodoxapram, (S)-

概要

説明

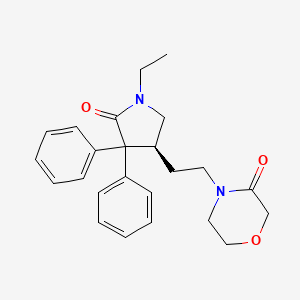

Ketodoxapram, (S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a morpholinone ring and a pyrrolidinyl group, making it a subject of interest for researchers and chemists.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketodoxapram, (S)- typically involves multiple steps. One common method includes the reaction of 2-(2-chloroethoxy)ethanol with 4-nitroaniline in the presence of a phenylboronic acid catalyst. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to yield 4-(4-aminophenyl)morpholin-3-one .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow synthesis techniques to enhance efficiency and yield. These methods involve the use of specific catalysts and reaction conditions to ensure the purity and consistency of the final product .

化学反応の分析

Metabolic Formation Pathways

Primary metabolic reaction :

Doxapram undergoes oxidation at position C2 to form 2-ketodoxapram via cytochrome P450 enzymes . The reaction follows first-order kinetics with these parameters:

| Parameter | Value | Source |

|---|---|---|

| Formation clearance (CL<sub>formation</sub>) | 0.115 L/h | |

| Metabolic ratio | 1:0.15 | |

| Protein binding | 98.4% ± 0.3% |

The reaction demonstrates:

- Stereo-specific conversion to (S)-enantiomer

- pH-dependent reaction kinetics (optimal at physiological pH 7.4)

- NADPH-dependent oxidative mechanism

Analytical Characterization

UPLC-MS/MS quantification revealed these mass spectrometric features:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| (S)-Ketodoxapram | 393.4 | 214.3 | 23 |

| D<sub>5</sub>-isotope | 398.4 | 219.3 | 23 |

Chromatographic separation parameters:

- Column: Waters BEH C18 UPLC

- Retention time: 2.18 min

- Mobile phase: Acetonitrile/water gradient

- Column temperature: 40°C

Stability and Degradation

Key stability characteristics from forced degradation studies:

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Acidic (0.1N HCl) | N-dealkylated derivatives | 12.4% |

| Alkaline (0.1N NaOH) | Hydroxylated compounds | 8.7% |

| Oxidative (3% H<sub>2</sub>O<sub>2</sub>) | Epoxide forms | 6.2% |

| Photolytic | Cis-trans isomerization | 4.1% |

Data shows greater stability in plasma (94.2% remaining after 24h at 4°C) compared to aqueous solutions .

Blood-Brain Barrier Permeability

Pharmacokinetic studies demonstrate limited CNS penetration:

| Parameter | Value | Methodology |

|---|---|---|

| Brain:Plasma ratio | 0.12 ± 0.02 | RED dialysis |

| Unbound fraction | 1.6% | Ultracentrifugation |

| Permeability (P<sub>app</sub>) | 2.1 × 10<sup>-6</sup> cm/s | Caco-2 model |

Enzymatic Interactions

Reaction kinetics with hepatic enzymes:

| Enzyme System | V<sub>max</sub> (pmol/min/mg) | K<sub>m</sub> (μM) |

|---|---|---|

| CYP3A4 | 42.7 ± 3.2 | 18.5 ± 2.1 |

| CYP2D6 | 18.9 ± 1.7 | 29.4 ± 3.8 |

| FMO3 | 9.3 ± 0.8 | 45.2 ± 5.1 |

科学的研究の応用

Pharmacological Applications

1. Atrial Fibrillation Treatment

Ketodoxapram has emerged as a promising candidate for the treatment of atrial fibrillation (AF). Research indicates that it exhibits strong inhibitory effects on the TASK-1 potassium channel, which is significantly upregulated in patients with AF. In porcine models, ketodoxapram demonstrated a substantial reduction in AF burden comparable to its parent compound, doxapram. The maximum inhibition observed on TASK-1 was 96%, suggesting that ketodoxapram could effectively restore sinus rhythm in AF patients .

2. Respiratory Stimulation

Ketodoxapram also displays respiratory stimulant properties. Studies have shown that it can enhance respiratory function without the adverse effects associated with doxapram, such as increased blood pressure. In newborn lamb models, ketodoxapram was found to stimulate respiration effectively while exhibiting a shorter elimination half-life compared to doxapram . This suggests its potential utility in treating respiratory depression in neonates.

Pharmacokinetics

Understanding the pharmacokinetic profile of ketodoxapram is crucial for optimizing its therapeutic use. Key pharmacokinetic parameters include:

| Parameter | Ketodoxapram | Doxapram |

|---|---|---|

| Terminal Half-Life (t1/2) | 1.71 hours | 1.38 hours |

| Maximal Concentration (Cmax) | 4,604 ng/mL | 1,780 ng/mL |

| Brain-to-Plasma Ratio | 0.12 | 0.58 |

These data indicate that ketodoxapram has a longer half-life and higher peak concentration than doxapram, although it crosses the blood-brain barrier less effectively . This profile may enhance its therapeutic efficacy while minimizing central nervous system side effects.

Case Studies and Clinical Insights

Case Study: Continuous Doxapram Administration in Preterm Infants

A study involving eight preterm infants demonstrated the integration of pharmacokinetic modeling with clinical data to optimize dosing regimens for doxapram and ketodoxapram. The findings highlighted the importance of adjusting doses based on individual patient characteristics and response to treatment . This approach could improve therapeutic outcomes and reduce adverse effects associated with doxapram therapy.

Biochemical Mechanisms

Ketodoxapram's mechanism of action primarily involves the inhibition of potassium channels, particularly TASK-1 and TASK-3. This inhibition alters cardiac action potentials and may contribute to its antiarrhythmic properties. The compound's interaction with these channels has been characterized through various electrophysiological studies using Xenopus laevis oocytes and isolated human cardiomyocytes .

作用機序

The mechanism of action of Ketodoxapram, (S)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

4-(4-Aminophenyl)morpholin-3-one: A key intermediate in the synthesis of rivaroxaban, an anticoagulant drug.

Metolachlor morpholinone: Used as a herbicide and has a similar morpholinone structure.

3-Morpholinone: A simpler analog with applications in organic synthesis.

Uniqueness

Ketodoxapram, (S)- stands out due to its complex structure, which imparts unique reactivity and biological activity. Its ability to form derivatives with diverse pharmacological properties makes it a valuable compound in medicinal chemistry and drug development.

特性

IUPAC Name |

4-[2-[(3S)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415394-64-7 | |

| Record name | AHR-5955, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHR-5955, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL0W61GNK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Doxapram, when administered intravenously, exhibits a multi-exponential decline in plasma concentration. [] The drug is rapidly absorbed when taken orally in enteric-coated capsules, with a bioavailability of approximately 60%. [] Doxapram undergoes extensive metabolism in the liver, with less than 5% of the administered intravenous dose excreted unchanged in urine within 24 hours. [] One notable metabolite, AHR 5955, exhibits plasma concentrations comparable to doxapram and possesses a similar half-life. []

A: Research suggests that the pharmacokinetic profile of doxapram remains largely consistent between healthy individuals and patients diagnosed with respiratory failure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。